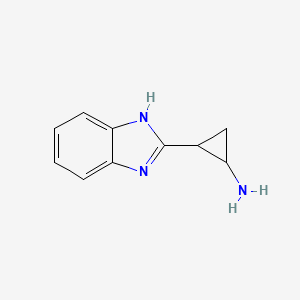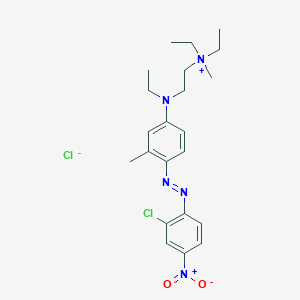
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a dioxothiolan ring attached to a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine typically involves the reaction of 3-aminothiolane with phenylhydrazine under specific conditions. The process may require the use of solvents such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The reaction is often catalyzed by a strong base, such as potassium hydroxide (KOH), to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The phenylhydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The dioxothiolan ring and phenylhydrazine moiety contribute to its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine stands out due to its unique combination of a dioxothiolan ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
884-49-1 |
|---|---|
Molekularformel |
C10H14N2O2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI-Schlüssel |
RFTNJABYPCOMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)

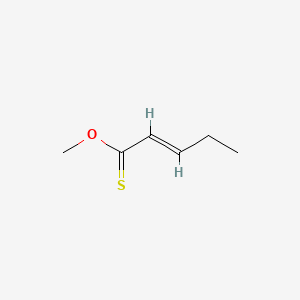
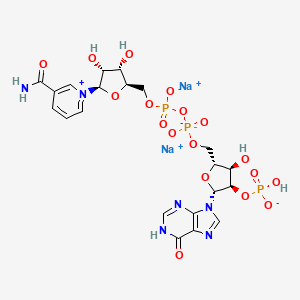
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)

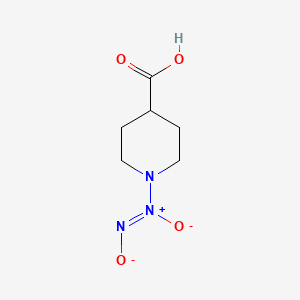
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

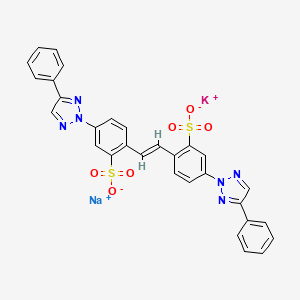

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
